

AMCA Fluorophore: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 7-Amino-4-methylcoumarin-3-acetic acid

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This technical guide provides an in-depth overview of the AMCA (Aminomethylcoumarin Acetate) fluorophore, a blue-emitting fluorescent dye widely utilized in various life science research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its spectral properties, experimental protocols, and key applications.

Core Properties of AMCA Fluorophore

AMCA is a coumarin-based fluorophore known for its bright blue fluorescence. It is particularly valuable in multicolor imaging experiments due to its minimal spectral overlap with green and longer-wavelength emitting fluorophores.^{[1][2]} Key characteristics of AMCA include a large Stokes shift, high resistance to photobleaching, and fluorescence that is independent of pH in the range of 4 to 10.^{[1][2][3]}

Spectral Characteristics

AMCA and its conjugates typically absorb light maximally around 345-350 nm and emit maximally around 440-450 nm.^{[1][4]} These properties make it suitable for excitation by a mercury arc lamp or a UV laser.^[4]

Quantitative Data Summary

The following table summarizes the key photophysical properties of the AMCA fluorophore.

Property	Value	References
Excitation Maximum (λ_{ex})	344 - 354 nm	[5][6][7]
Emission Maximum (λ_{em})	434 - 450 nm	[1][4][5][6]
Molar Extinction Coefficient (ϵ)	17,400 - 19,000 M ⁻¹ cm ⁻¹	[3][8]
Fluorescence Quantum Yield (Φ)	~0.91	[3]
Recommended Laser Line	~355 nm	[6]
Common Filter Set	450/50 nm	[6]

Experimental Protocols

Antibody and Protein Conjugation with AMCA

AMCA can be conjugated to primary amines in proteins, peptides, and other biomolecules.[9] [10] AMCA derivatives, such as AMCA-X SE (a succinimidyl ester), are commonly used for this purpose as they form stable amide bonds with primary amine groups.[7]

Protocol for AMCA-X SE Conjugation to an Antibody:

- Antibody Preparation:
 - The antibody should be purified and at a concentration of approximately 2 mg/mL.[7]
 - The buffer should be amine-free (e.g., PBS) and have a pH of 8.5 ± 0.5. Buffers containing primary amines like Tris or glycine should be avoided.[7]
 - If the buffer contains incompatible substances like sodium azide (>0.1%), BSA (>0.1%), or glycerol (20-50%), the antibody should be purified.[7]
- Conjugation Reaction:
 - Equilibrate all reagents to room temperature.

- Add the AMCA-X SE solution to the antibody solution. The optimal molar ratio of dye to antibody may need to be determined empirically.
- Incubate the reaction for 15-20 minutes at room temperature in the dark.[9][11]
- Purification of the Conjugate:
 - The resulting conjugate can be purified using a desalting column, such as Sephadex G-25, to remove unconjugated dye.[7]
 - Load the reaction mixture onto the column and elute with an appropriate buffer (e.g., PBS).
 - Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute.

A simplified, one-step conjugation kit is also commercially available which requires only 30 seconds of hands-on time and the conjugate is ready to use in under 20 minutes without a purification step.[9][11]

Cell Staining with AMCA Conjugates

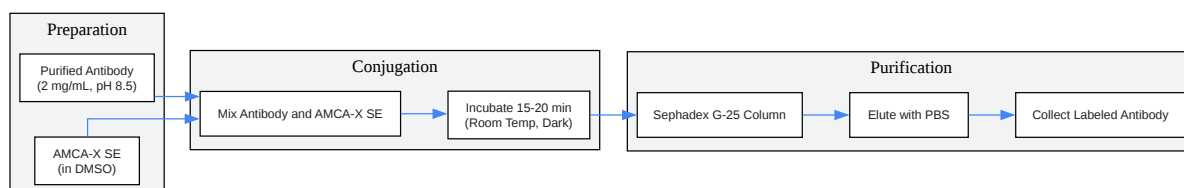
AMCA-conjugated antibodies are frequently used for immunofluorescence staining of cells and tissues.

Protocol for Staining Fixed Cells:

- Cell Fixation and Permeabilization:
 - Fix cells with an appropriate fixative, such as 4% paraformaldehyde in PBS, for 10-30 minutes at room temperature.
 - Rinse the cells 2-3 times with PBS.
 - If targeting intracellular antigens, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 3-5 minutes.
 - Rinse the cells 2-3 times with PBS.

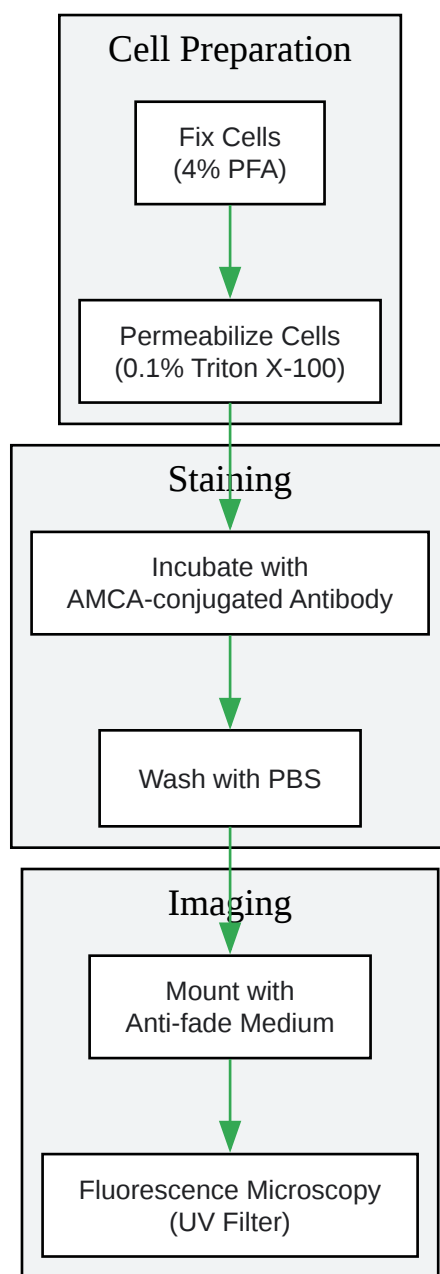
- Staining:
 - Incubate the fixed and permeabilized cells with the AMCA-conjugated primary or secondary antibody at the desired concentration for 20-90 minutes at room temperature.
 - Rinse the cells gently with PBS 2-3 times to remove unbound antibody.
- Mounting and Imaging:
 - Mount the coverslips with a mounting medium containing an anti-fading agent to minimize photobleaching.[4]
 - Image the stained cells using a fluorescence microscope equipped with a UV filter set.[4]

Visualizations



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Caption: Workflow for AMCA-X SE conjugation to an antibody.



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Caption: General workflow for immunofluorescence cell staining.

Applications in Research

AMCA and its conjugates are valuable tools in various fluorescence-based applications, including:

- **Fluorescence Microscopy:** AMCA is widely used for visualizing cellular structures and localizing proteins within fixed cells and tissues.[4][8] Its blue emission provides a good contrast in multicolor labeling experiments.[1][2][4]
- **Flow Cytometry:** AMCA can be excited by the UV lines of argon-ion lasers, making it suitable for multiparameter flow cytometry.[4]
- **Immunohistochemistry:** AMCA-labeled antibodies are used to detect specific antigens in tissue sections.
- **In Situ Hybridization:** AMCA can be used to label nucleic acid probes for the detection of specific DNA or RNA sequences.[8]

Due to its relatively low visibility to the human eye, it is often recommended to use AMCA to label the most abundant antigens in a multiple-labeling experiment.[4] The use of CCD cameras or blue-sensitive film can enhance the detection of AMCA's fluorescence.[4]

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